(E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one
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Overview
Description
(E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a synthetic organic compound belonging to the class of aurones. Aurones are a type of flavonoid, characterized by their benzofuranone structure. This compound is of particular interest due to its potential biological activities, including antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one typically involves the condensation of 5-methyl-2-benzofuranone with 4-nitrobenzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups onto the benzofuranone ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This could involve the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. Additionally, the compound may inhibit specific signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Aurone (2-(Z)-benzylidene-3-(2H)-benzofuranone): Shares a similar benzofuranone structure but differs in the substituents attached to the aromatic rings.
Indanone (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one: Another compound with a similar structure but with an indanone core instead of a benzofuranone core.
Uniqueness
(E)-5-Methyl-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, may enhance its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H11NO4 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(2E)-5-methyl-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H11NO4/c1-10-2-7-14-13(8-10)16(18)15(21-14)9-11-3-5-12(6-4-11)17(19)20/h2-9H,1H3/b15-9+ |
InChI Key |
RPZIRJAGYZOWED-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)O/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C2=O |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O |
Origin of Product |
United States |
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